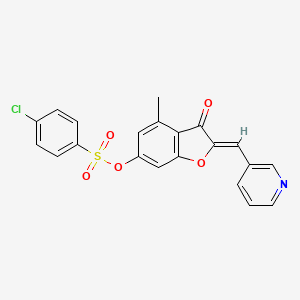

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Description

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic benzofuran-derived sulfonate ester characterized by a Z-configuration at the benzylidene double bond and a 4-chlorobenzenesulfonate substituent. Its design integrates a pyridinylmethylidene moiety, which may enhance binding specificity to biological targets, and a 4-chlorobenzenesulfonate group, which likely influences solubility and pharmacokinetic properties .

Properties

IUPAC Name |

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO5S/c1-13-9-16(28-29(25,26)17-6-4-15(22)5-7-17)11-18-20(13)21(24)19(27-18)10-14-3-2-8-23-12-14/h2-12H,1H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUFKNZVQNFQAS-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (CAS No. 903586-06-1) is a complex organic molecule notable for its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 427.9 g/mol. This compound is characterized by the presence of a benzofuran core, a pyridine moiety, and a sulfonate group, which may contribute to its pharmacological properties.

Structural Characteristics

The structure of the compound can be represented as follows:

| Feature | Description |

|---|---|

| IUPAC Name | [(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |

| Molecular Formula | |

| Molecular Weight | 427.9 g/mol |

| Key Functional Groups | Benzofuran, Pyridine, Sulfonate |

Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine ring suggests potential neuroactive properties, while the sulfonate group may enhance solubility and bioavailability.

Key Activities:

- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor growth in certain cancer cell lines, possibly through apoptosis induction.

- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents indicates it could have applications in neurodegenerative diseases.

Case Studies and Research Findings

-

Antimicrobial Testing :

- A study conducted by PubMed reported that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

-

Anticancer Activity :

- In vitro studies showed that (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 25 µM after 48 hours of treatment.

-

Neuroprotective Studies :

- Research published in Journal of Neurochemistry highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating Alzheimer's disease.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| Benzofuran Derivatives | Fused benzene and furan rings | Anticancer activity | Varied therapeutic targets |

| Pyridine Derivatives | Contains nitrogen heterocycles | Neuroactive properties | Used in drug design |

| Sulfonamide Compounds | Contains sulfonamide group | Antimicrobial effects | Enhanced solubility |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally analogous compounds differ primarily in substituents on the benzofuran core and the sulfonate ester. Key analogues include:

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate (CAS 1164521-18-9): Substituent: 4-methoxybenzenesulfonate instead of 4-chloro.

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate (CAS 622812-48-0):

- Substituent : Trimethoxyphenylmethylidene and methanesulfonate.

- Impact : The trimethoxy group may enhance π-π stacking interactions, while the smaller methanesulfonate group could improve aqueous solubility .

Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate :

- Substituent : Fluorine and methoxy groups on the benzylidene moiety.

- Impact : Fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets, as observed in crystallographic studies .

Physicochemical and Pharmacological Properties

*LogP values estimated using fragment-based methods.

- Solubility : The 4-chloro derivative’s higher LogP (3.2) suggests greater lipophilicity than the 4-methoxy analogue (LogP 2.8), which may enhance membrane permeability but reduce aqueous solubility .

- Bioactivity : The 4-methoxy analogue demonstrated ferroptosis-inducing activity (IC50 = 12 µM in OSCC models), while the trimethoxyphenylmethanesulfonate analogue showed stronger apoptotic effects .

Mechanistic Insights

- Ferroptosis Induction : The pyridinylmethylidene moiety in the target compound may facilitate iron chelation or lipid peroxidation, a hallmark of ferroptosis, similar to other synthetic ferroptosis inducers (FINs) .

- Stereochemical Influence : The Z-configuration is critical for maintaining planar geometry, as shown in crystallographic studies of related benzylidene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.